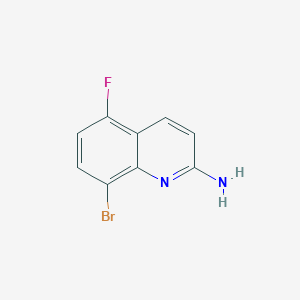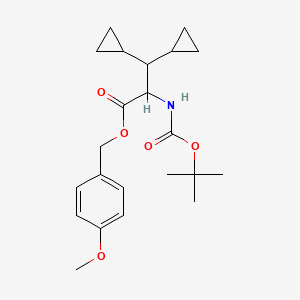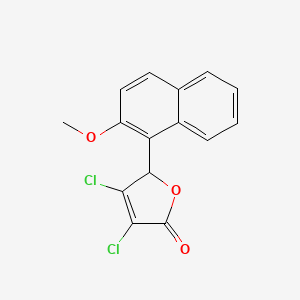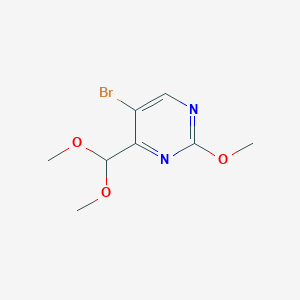
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine is a synthetic compound with the molecular formula C8H11BrN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine typically involves the bromination of a pyrimidine derivative followed by the introduction of methoxy and dimethoxymethyl groups. One common method involves the reaction of 4-(dimethoxymethyl)-2-methoxypyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the dimethoxymethyl group.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include hydroxyl derivatives of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxypyrimidine: Lacks the dimethoxymethyl group, resulting in different chemical properties and reactivity.
4-(Dimethoxymethyl)-2-methoxypyrimidine:
Uniqueness
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine is unique due to the presence of both the bromine atom and the dimethoxymethyl group, which confer specific chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C8H11BrN2O3 |
|---|---|
Peso molecular |
263.09 g/mol |
Nombre IUPAC |
5-bromo-4-(dimethoxymethyl)-2-methoxypyrimidine |
InChI |
InChI=1S/C8H11BrN2O3/c1-12-7(13-2)6-5(9)4-10-8(11-6)14-3/h4,7H,1-3H3 |
Clave InChI |
BPKZQMBHZOCEDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=N1)C(OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


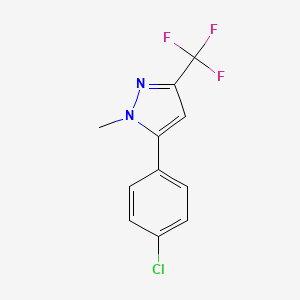


![Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B13683660.png)
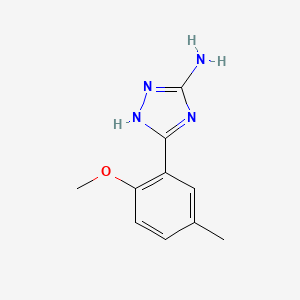
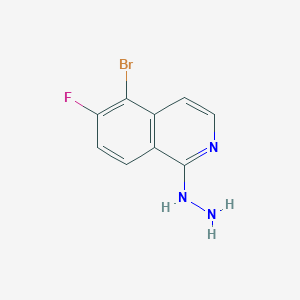
![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)

